5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one
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Overview
Description
The compound “5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl (C=O) group. Attached to this ring is an indole group, which is a fused ring system containing a benzene ring and a pyrrole ring. The compound also contains a pyridine ring with a trifluoromethyl group (CF3) and a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of nitrogen in the pyrimidinone and indole rings, as well as the pyridine ring, would likely result in these parts of the molecule being planar. The electronegative atoms (like nitrogen, oxygen, and fluorine) and polar bonds (like C-O, C-N, and C-F) could result in the molecule having regions of partial positive and negative charge .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the carbonyl group in the pyrimidinone ring could make this part of the molecule susceptible to nucleophilic attack. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple polar groups and aromatic rings would likely make it relatively non-volatile and could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been utilized in the synthesis of various heterocyclic compounds, showing significant antimicrobial activity. For instance, the synthesis of new 3-(pyrimidin-4-yl)-1H-indole derivatives, including their thioglycoside and N-glycoside derivatives, showed high growth inhibition activities against certain bacteria. The antimicrobial activity of these synthesized compounds was further validated through molecular docking studies, indicating their potential in medicinal chemistry (El-Sayed et al., 2016).
Synthesis of Pyrimidines
The compound was involved in the synthesis of a series of pyrimidines, showcasing the versatility of its structure in chemical synthesis. The efficient cyclizations catalyzed by specific compounds produced desired pyrimidines in good yields, highlighting its role in the synthesis of complex chemical structures (Flores et al., 2006).
In Vitro Antibacterial Evaluation
This compound was used in the synthesis of novel derivatives, which were then evaluated for their antibacterial activity. Notably, some of these derivatives displayed moderate effectiveness compared to standard reference drugs, suggesting the compound’s potential in the development of new antibacterial agents (Afrough et al., 2019).
Anticancer and Anti-5-Lipoxygenase Agents
There is evidence of this compound’s utility in the synthesis of derivatives with potential anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) of these synthesized compounds was discussed, shedding light on their therapeutic potential (Rahmouni et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Pyridine derivatives also have a wide range of biological activities.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O/c21-16-7-13(20(22,23)24)9-26-18(16)15-10-28(11-27-19(15)29)6-5-12-8-25-17-4-2-1-3-14(12)17/h1-4,7-11,25H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAFHWRSFJKUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C=C(C(=O)N=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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